molecular formula C10H6FNO2S B7773203 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

5-(4-Fluorobenzylidene)thiazolidine-2,4-dione

Cat. No.: B7773203
M. Wt: 223.23 g/mol
InChI Key: XQEXVSOHLCLCFH-VMPITWQZSA-N
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Description

5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (CAS 262601-87-6) is a high-purity, synthetic thiazolidinedione (TZD) derivative designed for medicinal chemistry and drug discovery research. This compound serves as a privileged chemical scaffold in the development of novel therapeutic agents, particularly for metabolic diseases . Key Research Applications & Value: Antidiabetic Drug Discovery: As a core TZD structure, this compound is a key intermediate for designing potent peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists . Its mechanism of action involves PPAR-γ activation, a nuclear receptor that regulates genes involved in glucose and lipid metabolism, enhancing insulin sensitivity and glucose uptake . It is also investigated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a promising target for overcoming insulin resistance in Type 2 Diabetes Mellitus (T2DM) . Versatile Pharmacological Scaffold: Beyond antidiabetic applications, the 5-ene-thiazolidinone core is widely explored in research for its potential antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile template for diverse drug discovery programs . Synthetic & Crystallographic Utility: The compound is synthesized via a Knoevenagel condensation reaction and its well-defined crystal structure (Orthorhombic, Fdd2) with characterized intermolecular hydrogen bonds facilitates structure-activity relationship (SAR) studies and computational modeling . Researchers utilize this building block to explore new chemical space in organic synthesis and to develop potential lead compounds. Store sealed in a dry environment at 2-8°C. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEXVSOHLCLCFH-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Knoevenagel condensation between thiazolidine-2,4-dione and 4-fluorobenzaldehyde remains the most widely adopted method for synthesizing 5-(4-fluorobenzylidene)thiazolidine-2,4-dione. This reaction involves the nucleophilic attack of the methylene group in thiazolidine-2,4-dione on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond. Traditional protocols employ toluene as a solvent with catalytic piperidine or ammonium acetate, requiring prolonged reflux (6–12 hours) and yielding 70–85% of the target compound.

Optimization of Catalysts and Solvents

Early studies highlighted the role of base catalysts in accelerating the reaction. For example, piperidine (5 mol%) in toluene at 110°C achieved a 78% yield after 8 hours. Substituting toluene with polar aprotic solvents like dimethylformamide (DMF) reduced reaction times to 4–5 hours but necessitated higher temperatures (120–130°C). Acidic additives, such as acetic acid, were found to mitigate side reactions like aldol adduct formation, particularly when electron-deficient aldehydes were used.

Table 1: Conventional Synthesis Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineToluene110878
Ammonium acetateDMF120482
Piperidine/AcOHToluene110685

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

A breakthrough in synthetic efficiency was achieved through microwave-assisted, solvent-free conditions. Yang et al. demonstrated that irradiating a mixture of thiazolidine-2,4-dione, 4-fluorobenzaldehyde, piperidine (2 mol%), and acetic acid (1 mol%) at 300 W for 1.5 minutes produced the target compound in 95% yield. This method eliminated solvent use, reduced energy consumption, and minimized byproduct formation, making it ideal for high-throughput applications.

Comparative Analysis of Microwave vs. Conventional Methods

Microwave irradiation enhanced reaction rates by 300-fold compared to conventional heating. The absence of solvent also simplified purification, as the product precipitated directly upon cooling. However, scalability challenges arose due to limited penetration depth of microwaves in larger batches, necessitating specialized equipment for industrial adaptation.

Table 2: Microwave Synthesis Parameters

Power (W)Time (min)CatalystYield (%)
3001.5Piperidine/AcOH95
4501.0Piperidine91

Green Chemistry Approaches

Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts

Recent advances emphasized sustainability, with DES emerging as eco-friendly reaction media. A choline chloride/urea DES facilitated the condensation at 80°C for 2 hours, yielding 68% of the product. Although lower than microwave-assisted yields, DES protocols avoided toxic solvents and enabled catalyst recycling, aligning with green chemistry principles.

Mechanochemical Synthesis

Ball milling thiazolidine-2,4-dione and 4-fluorobenzaldehyde with potassium carbonate as a solid base achieved 75% yield in 30 minutes. This solvent-free method reduced waste and energy consumption, though product isolation required careful washing to remove inorganic residues.

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

The compound exhibited characteristic carbonyl stretches at 1754–1737 cm⁻¹ (C=O of thiazolidine-2,4-dione) and 1704–1687 cm⁻¹ (C=O of the exocyclic ketone). The absence of NH stretches (originally at 12.50–12.52 ppm in thiazolidine-2,4-dione) confirmed successful N-substitution.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra showed a singlet at δ 7.76 ppm for the benzylidene proton, with aromatic protons resonating between δ 7.06–7.45 ppm. ¹³C NMR confirmed the exocyclic double bond (δ 125–135 ppm) and carbonyl carbons (δ 167–172 ppm).

Industrial Scalability and Challenges

While microwave and mechanochemical methods offer rapid synthesis, their scalability is hindered by equipment costs and batch size limitations. Conventional methods remain preferable for large-scale production despite longer reaction times. Future research should focus on hybrid approaches, such as flow chemistry integrated with microwave heating, to bridge laboratory efficiency and industrial feasibility .

Chemical Reactions Analysis

Esterification and Amidation

  • Reaction with Bromoacetyl Chloride : Forms ethyl (2-chloroacetamido) esters, which react with amines (e.g., piperazine) to generate hybrid compounds .
    Example: Conversion to 3-(2-(piperazin-1-yl)acetyl)thiazolidine-2,4-dione (yield: 75%) .

Coupling Reactions

  • Carbodiimide-Mediated Coupling : Using CDI (1,1′-carbonyldiimidazole), carboxylic acid derivatives of thiazolidinedione react with amines to form amide bonds .
    Example: Synthesis of 5-(4-fluorobenzylidene)-3-(piperazine-1-carbonyl)thiazolidine-2,4-dione (yield: 68%) .

Electrochemical Behavior

Cyclic voltammetry studies reveal redox activity attributed to the thiazolidine-2,4-dione moiety. The compound exhibits an oxidation peak at +0.85 V (vs. Ag/AgCl), suggesting potential for electron-transfer reactions in biological systems .

Stability and Reactivity

  • Thermal Stability : Decomposes above 210°C without melting .

  • Hydrolytic Sensitivity : The exocyclic double bond is susceptible to nucleophilic attack under acidic or basic conditions, limiting its stability in aqueous environments .

Comparative Reactivity of Analogues

The fluorine atom at the para position enhances electron-withdrawing effects, increasing electrophilicity at the benzylidene carbon compared to non-fluorinated analogues. This property improves reactivity in Michael addition and Diels-Alder reactions .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, including 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione, are primarily known for their role in managing type 2 diabetes mellitus. These compounds function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound has demonstrated efficacy in reducing plasma glucose levels and improving insulin sensitivity in various studies .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and prostate cancers. For instance, in vitro studies indicated that 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione exhibited significant cytotoxicity against murine leukemia and human cervix carcinoma cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.

Anti-inflammatory Effects

Thiazolidinediones possess anti-inflammatory properties that contribute to their therapeutic effects in metabolic disorders. Research indicates that these compounds can reduce inflammatory markers and cytokines associated with chronic inflammation, which is often linked to obesity and insulin resistance .

Antimicrobial Activity

The antimicrobial properties of thiazolidinedione derivatives have also been explored. Studies have shown that these compounds exhibit activity against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione typically involves the condensation reaction between thiazolidine-2,4-dione and 4-fluorobenzaldehyde. Various synthetic routes have been optimized to improve yield and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's properties.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of thiazolidinedione derivatives, 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione was evaluated against a panel of human tumor cell lines using the MTT assay. The results indicated an IC50 value ranging from 0.19 to 3.2 μM across different cell lines, demonstrating potent antiproliferative effects .

Case Study 2: Anti-inflammatory Effects in Diabetic Models

Another investigation focused on the anti-inflammatory effects of this compound in diabetic rat models. The administration of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione resulted in a significant decrease in serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in managing diabetes-related inflammation .

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARγ. By binding to this receptor, the compound modulates the expression of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound induces apoptosis in cancer cells by increasing the production of reactive oxygen species and activating caspase-3 .

Comparison with Similar Compounds

Pharmacological Activity

Table 1: Key Pharmacological Activities of Thiazolidinedione Derivatives

Compound Target Activity IC₅₀ / % Inhibition Key Findings Reference
5-(4-Fluorobenzylidene)-TZD PTP1B inhibition (antidiabetic) Not reported Fluorine’s electronegativity enhances binding to enzymatic pockets .
5-(4-Chlorobenzylidene)-TZD (CTD) Quantum chemical properties β = 10.28 × 10⁻³⁰ esu Higher hyperpolarizability due to chloro substituent’s electron-withdrawing effect .
5-(4-Methoxybenzylidene)-TZD Anti-inflammatory ~50% cytokine reduction Methoxy group reduces TNF-α and IL-6 in murine models .
5-(3-Hydroxy-4-methoxybenzylidene)-TZD Mitochondrial pyruvate carrier (MPC) inhibition Comparable to UK5099 Dual hydroxyl-methoxy substitution optimizes MPC inhibition .
5-(4-Hydroxybenzylidene)-TZD Antioxidant 84.2% lipid peroxidation inhibition Phenolic -OH groups enhance radical scavenging .
Key Observations:
  • Halogenated Derivatives: Fluorine and chlorine substituents improve enzyme inhibition (e.g., PTP1B) due to their electronegativity and small atomic radius, which favor hydrophobic interactions .
  • Methoxy and Hydroxy Derivatives : Methoxy groups (e.g., 5-(4-methoxybenzylidene)-TZD) enhance anti-inflammatory activity by suppressing pro-inflammatory cytokines , while hydroxyl groups (e.g., 5-(4-hydroxybenzylidene)-TZD) improve antioxidant capacity via radical scavenging .

Table 2: Substituent-Driven Trends in Activity

Substituent Pharmacological Impact Example Compound
Fluoro (-F) Enhances metabolic stability and enzyme binding; moderate antimicrobial activity. 5-(4-Fluorobenzylidene)-TZD
Chloro (-Cl) Increases hyperpolarizability (nonlinear optics) and antimicrobial potency. 5-(4-Chlorobenzylidene)-TZD
Methoxy (-OCH₃) Boosts anti-inflammatory and mitochondrial inhibition; reduces LOX activity. 5-(4-Methoxybenzylidene)-TZD
Hydroxy (-OH) Maximizes antioxidant and MPC inhibitory activity. 5-(4-Hydroxybenzylidene)-TZD
Nitro (-NO₂) Improves PTP1B inhibition but increases cytotoxicity. Compound 7e (IC₅₀ = 4.6 µM)
Key Insights:
  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve enzyme inhibition (e.g., PTP1B) and metabolic stability but may reduce antioxidant efficacy due to decreased electron-donating capacity .
  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Enhance antioxidant and anti-inflammatory activity but may reduce lipophilicity, affecting membrane permeability .

Physicochemical and Structural Comparisons

Table 3: Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Key Structural Feature
5-(4-Fluorobenzylidene)-TZD 2.1 223.22 4 Para-fluoro benzylidene
5-(4-Chlorobenzylidene)-TZD 2.8 239.67 4 Para-chloro benzylidene
5-(4-Hydroxybenzylidene)-TZD 1.5 221.21 5 Para-hydroxy benzylidene
5-(4-Methoxybenzylidene)-TZD 1.9 235.24 5 Para-methoxy benzylidene
Structural Analysis:
  • Fluorine’s Role : The para-fluoro substituent in 5-(4-fluorobenzylidene)-TZD provides a balance between lipophilicity (LogP = 2.1) and hydrogen-bonding capacity, making it suitable for targeting enzymes like PTP1B .
  • Chlorine vs. Fluorine : Chlorine’s higher atomic weight and larger size increase LogP (2.8 vs. 2.1) but may hinder binding in sterically constrained active sites .

Biological Activity

5-(4-Fluorobenzylidene)thiazolidine-2,4-dione (commonly referred to as FBTD) is a member of the thiazolidine-2,4-dione family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with FBTD, drawing on various research findings and case studies.

Chemical Structure and Synthesis

FBTD is characterized by its thiazolidine core linked to a 4-fluorobenzylidene moiety. The synthesis typically involves the condensation of thiazolidine-2,4-dione with 4-fluorobenzaldehyde, often employing various catalysts or solvents to optimize yield and purity.

Biological Activities

FBTD exhibits a range of biological activities, including:

  • Antidiabetic Activity : FBTD has shown promise in lowering blood glucose levels, making it a potential candidate for diabetes management. Studies indicate its ability to enhance insulin sensitivity and modulate glucose uptake in cells .
  • Anticancer Properties : Research highlights that FBTD can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways. For instance, derivatives of thiazolidine-2,4-dione have been shown to inhibit proliferation in various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancers .
  • Antimicrobial Activity : FBTD displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is enhanced by the presence of electron-withdrawing groups like fluorine on the aromatic ring, which increases its interaction with microbial targets .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of FBTD can be attributed to several mechanisms:

  • PPARγ Activation : Similar to other thiazolidinediones, FBTD may activate peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic pathways related to glucose and lipid metabolism .
  • Induction of Apoptosis : Studies have demonstrated that FBTD can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases (e.g., G2/M phase), which is critical for its anticancer effects .

Table 1: Summary of Biological Activities of FBTD

Activity TypeObservationsReferences
AntidiabeticReduced blood glucose levels; enhanced insulin sensitivity ,
AnticancerInduced apoptosis in A549 and MDA-MB-231 cells; IC50 values reported ,
AntimicrobialEffective against various bacteria; enhanced activity with fluorine ,
Anti-inflammatoryDecreased inflammatory markers in animal models ,

Case Study: Anticancer Activity

In a study examining the anticancer potential of FBTD analogs, it was found that certain derivatives exhibited IC50 values as low as 0.97 µM against MDA-MB-231 cells, indicating potent anti-proliferative effects. The mechanism involved both apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the established synthetic routes for 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, and how do reaction conditions influence yields?

The compound is typically synthesized via Knoevenagel condensation , where thiazolidine-2,4-dione reacts with 4-fluorobenzaldehyde. A common method involves heating equimolar amounts of the aldehyde and thiazolidinedione in acetic acid or DMF with a catalyst (e.g., urea or piperidine) at 100–150°C for 2–6 hours . Yields depend on solvent polarity, temperature, and catalyst choice. For example, urea in DMF/acetic acid mixtures enhances electrophilicity of the aldehyde, improving condensation efficiency . Post-reaction purification via recrystallization (ethanol or DMF-acetic acid) is standard .

Q. How is the structural identity of 5-(4-fluorobenzylidene)thiazolidine-2,4-dione confirmed?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct peaks for the fluorobenzylidene proton (δ 7.5–8.0 ppm, Z-configuration) and thiazolidinedione carbonyls (δ 167–170 ppm) .
  • X-ray crystallography : Single-crystal studies resolve the Z-configuration of the benzylidene moiety and planarity of the thiazolidinedione ring, critical for biological activity .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 251 for C₁₀H₆FNO₂S) and fragmentation patterns validate purity .

Q. What preliminary biological activities are reported for this compound?

Derivatives of thiazolidine-2,4-dione exhibit:

  • Antimicrobial activity : Evaluated via agar diffusion assays against S. aureus and E. coli, with MIC values often <50 µg/mL .
  • Antioxidant potential : DPPH radical scavenging assays show IC₅₀ values comparable to ascorbic acid in some analogs .
  • Enzyme inhibition : Structural analogs inhibit aldose reductase (diabetic complications) and tyrosine kinases (cancer targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Factorial design (e.g., 2³ designs) evaluates variables like temperature, solvent ratio, and catalyst loading. For instance:

FactorLow LevelHigh Level
Temperature100°C150°C
Urea (mol%)10%30%
Solvent (DMF:AcOH)1:13:1
Response surface methodology identifies optimal conditions (e.g., 130°C, 20% urea, 2:1 DMF:AcOH) to maximize yield (>85%) .

Q. What computational tools predict the compound’s reactivity and biological targets?

  • Reaction path analysis : Quantum chemical calculations (DFT) model transition states and activation energies for condensation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to PPAR-γ (antidiabetic target) and bacterial DNA gyrase .
  • ADMET prediction : SwissADME estimates logP (~2.5), moderate solubility, and CYP450 inhibition risks .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., varying MIC values across studies) arise from:

  • Structural analogs : Substitutions on the fluorobenzylidene group (e.g., methoxy vs. nitro) alter electron density and bioavailability .
  • Assay variability : Standardize protocols (CLSI guidelines) for antimicrobial testing to minimize false positives .
  • Meta-analysis : Pool data from multiple studies (e.g., 10+ analogs) to identify structure-activity trends using partial least squares regression .

Methodological Recommendations

  • Synthesis : Prioritize green solvents (e.g., ethanol-water mixtures) and recyclable catalysts (e.g., alum) to reduce waste .
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
  • Biological evaluation : Use in silico toxicity screening (ProTox-II) to prioritize analogs for in vivo testing .

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